MCAD Substrate Affinity
Capryloyl-CoA (C8) exhibits a substantially higher affinity for wild-type human medium-chain acyl-CoA dehydrogenase (MCAD) compared to longer-chain substrates. The Michaelis constant (Km) for octanoyl-CoA is 0.4 µM, demonstrating a 40-fold tighter binding than the 16 µM Km observed for the long-chain palmitoyl-CoA (C16) [1]. This high affinity translates to maximal catalytic efficiency (Vmax/Km) for MCAD precisely at the C8 chain length, a peak that is not matched by C10, C12, or C14 substrates [2].
| Evidence Dimension | Substrate affinity (Km) |
|---|---|
| Target Compound Data | Km = 0.4 µM (octanoyl-CoA) |
| Comparator Or Baseline | Km = 16 µM (palmitoyl-CoA) |
| Quantified Difference | 40-fold lower Km (higher affinity) for octanoyl-CoA |
| Conditions | Human recombinant wild-type MCAD; Michaelis-Menten kinetics, substrate range 0-20 µM [1] |
Why This Matters
This 40-fold difference in affinity means that using a palmitoyl-CoA substrate in MCAD assays would require impractically high concentrations and still not achieve the same enzyme saturation, invalidating kinetic comparisons.
- [1] Smith EH, et al. Steady-state kinetic parameters of wild-type (WT) and variant tetrameric MCAD proteins. Table 2. (PMC2667288). View Source
- [2] Kieweg V, et al. Biochemical Characterization of Purified, Human Recombinant Lys304→Glu Medium-Chain Acyl-CoA Dehydrogenase Containing the Common Disease-Causing Mutation and Comparison with the Normal Enzyme. Eur J Biochem. 1997;246(2):548-556. View Source
